阿罗格列汀-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

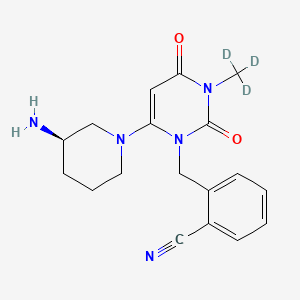

Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .

Synthesis Analysis

Alogliptin is prepared as a benzoate salt and exists predominantly as the R-enantiomer . An efficient asymmetric process for the synthesis of alogliptin has been reported .Molecular Structure Analysis

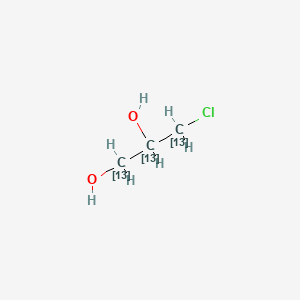

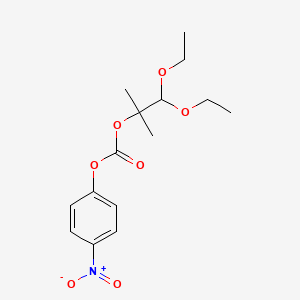

Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of DPP-4 . It has a molecular formula of C18H21N5O2 .Chemical Reactions Analysis

Alogliptin inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .Physical And Chemical Properties Analysis

Alogliptin has a molecular weight of 339.39 . Its physicochemical characteristics were evaluated by differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) .科学研究应用

阿罗格列汀负载聚合物纳米粒子的制剂和优化

阿罗格列汀 (ALG) 是一种 FDA 批准的口服降血糖药,它能抑制二肽基肽酶-4 . 一项研究旨在制备用于糖尿病管理的聚合物 ALG 纳米粒子 (NPs) . 纳米药物递送系统在难溶性药物方面获得了更大的认可 . ALG-NPs 的体外释放数据显示在 24 小时内具有延长的释放模式 (84.52 ± 4.1%) .

阿罗格列汀负载原位凝胶植入物的研究

另一项研究旨在设计可注射的长效聚乳酸-羟基乙酸共聚物 (PLGA) 基原位凝胶植入物 (ISGI),该植入物负载有抗糖尿病药物阿罗格列汀 . 旨在提供持续的治疗暴露并改善阿罗格列汀的药理反应,以实现降低给药频率和增强治疗效果的目标 . 包含 312.5 毫克 PLGA (65:35) 和 DMSO 的优化配方在整个研究期间与口服阿罗格列汀溶液相比,在大鼠血糖水平方面表现出显着下降 .

脂肪组织胰岛素抵抗的调节

阿罗格列汀作为 DPP-4 抑制剂,也正在研究其在调节脂肪组织胰岛素抵抗中的作用 . 这项研究对于理解 2 型糖尿病中胰岛素抵抗的机制以及阿罗格列汀如何潜在地改善胰岛素敏感性尤为重要 .

作用机制

Target of Action

Alogliptin-d3 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease that plays a significant role in glucose metabolism. It is responsible for the degradation of incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .

Mode of Action

Alogliptin-d3 acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of incretins, particularly GIP and GLP-1 . This inhibition results in an increase in the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by Alogliptin-d3 is the incretin pathway . Incretins like GIP and GLP-1 are hormones that regulate glucose homeostasis. They increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . The result is a decrease in hepatic glucose production .

Pharmacokinetics

Alogliptin-d3 exhibits extensive bioavailability, regardless of food intake . The compound is primarily excreted in the urine, with a smaller amount excreted in the feces . The elimination half-life is approximately 12–21 hours .

Result of Action

The inhibition of DPP-4 by Alogliptin-d3 leads to a decrease in postprandial glucagon while increasing postprandial active GLP-1 levels . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Action Environment

The action of Alogliptin-d3 can be influenced by various environmental factors. For instance, renal function impairment can lead to increased AUC of the drug . Therefore, the efficacy and stability of Alogliptin-d3 may vary based on individual patient characteristics and environmental conditions.

属性

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMTDTBDDKMP-DDOHFVCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746977 |

Source

|

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133421-35-8 |

Source

|

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

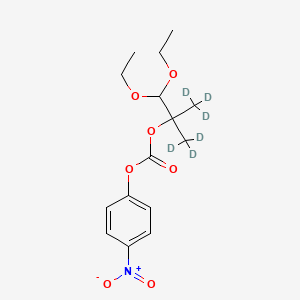

Q1: Why is Alogliptin-d3 used as an internal standard for Alogliptin quantification in the provided research?

A1: Alogliptin-d3 is a deuterated form of Alogliptin, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This difference provides Alogliptin-d3 with nearly identical chemical behavior to Alogliptin during sample preparation and analysis, while allowing distinct detection by mass spectrometry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)